Ethanol, 2-(9-anthracenyloxy)-
Description
Ethanol, 2-(9-anthracenyloxy)- is a synthetic ethanol derivative featuring an anthracene moiety linked via an ether oxygen at the 2-position of the ethanol backbone. This compound likely exhibits properties typical of anthracene derivatives, such as strong UV absorption and fluorescence, alongside the solubility characteristics imparted by the ether linkage.
Properties
CAS No. |
86129-59-1 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-anthracen-9-yloxyethanol |
InChI |
InChI=1S/C16H14O2/c17-9-10-18-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2 |
InChI Key |
WEUMTNFZCWTCPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2OCCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The anthracene moiety enables electrophilic substitution at specific positions due to its conjugated π-system. Common reactions include:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ (nitrating mixture) | Nitro-substituted derivatives at C-9 or C-10 positions | Regioselectivity depends on reaction temperature and electronic effects of the substituents. |
| Sulfonation | H₂SO₄, SO₃ | Sulfonated anthracene derivatives | Occurs preferentially at the β-position of the anthracene ring. |
These reactions typically proceed under mild conditions (25–50°C) with moderate yields. The ether linkage remains intact during substitution.
Oxidation Reactions
The ethanol component undergoes oxidation, while the anthracene system may participate in redox processes:
-
Primary Alcohol Oxidation :
Using pyridinium chlorochromate (PCC) or similar oxidants, the hydroxyl group is oxidized to a ketone, forming 2-(9-anthracenyloxy)acetone .
Reaction: -
Anthracene Ring Oxidation :
Strong oxidants like KMnO₄ or CrO₃ convert the central ring of anthracene to a quinone structure under acidic conditions.
Esterification and Ether Cleavage
The hydroxyl group participates in ester formation:
| Reaction | Reagents | Products |
|---|---|---|
| Esterification | Acetyl chloride | 2-(9-Anthracenyloxy) acetate |
| Ether Cleavage | HI (excess) | Anthracenol + iodoethane |
Photochemical Reactions
The anthracene core undergoes [4+2] cycloaddition under UV light:
-
Diels-Alder Reactions :
Reacts with dienophiles (e.g., maleic anhydride) to form bridged cyclohexene derivatives.
Example:
Acid-Base Reactivity
-
The hydroxyl group exhibits weak acidity (pKa ~16–18) due to electron-donating effects from the anthracene ring .
-
Deprotonation with NaH or LDA forms the corresponding alkoxide, which can act as a nucleophile in alkylation reactions.
Thermal Decomposition
At temperatures >200°C, the compound undergoes decomposition via:
-
Ether Bond Scission : Releases anthracenol and ethylene gas.
-
Anthracene Degradation : Forms polycyclic aromatic hydrocarbons (PAHs) as byproducts.
Key Research Findings
-
Regioselectivity in Substitution : Nitration favors the C-10 position due to steric hindrance at C-9 from the ethoxy group.
-
Stability : The compound is stable under inert atmospheres but prone to photodegradation in sunlight.
-
Applications : Used as a fluorescent probe in materials science due to its anthracene-derived luminescence.
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Applications |
|---|---|---|---|---|
| Ethanol, 2-(9-anthracenyloxy)- | C₁₆H₁₄O₂ | 246.29 (estimated) | Anthracenyloxy ether | Optical materials, sensors |
| 1-(9-Anthryl)ethanol | C₁₆H₁₄O | 222.29 | Anthracenyl | Organic synthesis |
| 2-(Decyloxy)ethanol | C₁₂H₂₆O₂ | 202.33 | Decyl ether | Surfactants, detergents |
| 2-(2-Methoxyethoxy)ethanol | C₅H₁₂O₃ | 120.15 | Methoxyethoxy | Industrial solvents |
| Anthracen-9-yl(thiophen-2-yl)methanol | C₁₉H₁₄OS | 290.38 | Thiophene-anthracene | Semiconductors, electronics |
Q & A
Basic: What are the common synthetic routes for Ethanol, 2-(9-anthracenyloxy)- in laboratory settings?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution between 9-anthracenol and 2-chloroethanol under alkaline conditions. The reaction typically employs a base like NaOH or KOH to deprotonate the hydroxyl group of 9-anthracenol, facilitating the attack on the electrophilic carbon of 2-chloroethanol. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance reactivity. Reaction progress can be monitored using thin-layer chromatography (TLC), and purification is achieved via column chromatography or recrystallization .
Advanced: How can Response Surface Methodology (RSM) optimize the synthesis of Ethanol, 2-(9-anthracenyloxy)-?
Methodological Answer:
RSM can systematically optimize reaction parameters (e.g., temperature, molar ratio, solvent volume) by modeling their interactions. For example, a central composite design (CCD) can identify the optimal conditions for yield maximization. Variables include:
- Independent variables: Reaction time (12–24 hrs), temperature (60–100°C), and base concentration (1–3 M).
- Dependent variable: Reaction yield.
Statistical software (e.g., Design-Expert) analyzes variance (ANOVA) to determine significant factors. Validation experiments confirm predicted optimal conditions. This approach was successfully applied to 2-phenylethanol (2-PE) optimization in microbial systems, demonstrating its applicability to ether synthesis .
Basic: What spectroscopic techniques are effective for characterizing Ethanol, 2-(9-anthracenyloxy)-?
Methodological Answer:
Key techniques include:
NMR Spectroscopy:
- ¹H NMR: Identifies proton environments (e.g., ethoxy chain protons at δ 3.5–4.0 ppm; anthracenyl protons at δ 7.5–8.5 ppm).
- ¹³C NMR: Confirms carbon backbone (anthracenyl carbons at 120–140 ppm; ethoxy carbons at 60–70 ppm).
FT-IR: Detects ether C-O-C stretching (~1100 cm⁻¹) and hydroxyl (-OH) absence, confirming successful substitution.
Mass Spectrometry (MS): Molecular ion peak ([M+H]⁺) matches the molecular weight (estimated ~272 g/mol based on phenoxyethanol analogs) .
Advanced: How to resolve contradictions in thermodynamic data (e.g., solubility, stability) reported for Ethanol, 2-(9-anthracenyloxy)-?
Methodological Answer:
Contradictions often arise from measurement variability or impurities. Mitigation strategies include:
- Standardized Protocols: Replicate experiments under controlled conditions (e.g., fixed temperature, solvent purity).
- Computational Validation: Use quantum chemical calculations (e.g., DFT) to predict solubility parameters and compare with experimental data. For instance, studies on ZnCl₂-ethanol mixtures employed spectroscopic validation to reconcile computational and experimental results .
- Collaborative Studies: Cross-validate data across labs using shared reference standards.
Basic: What are the key safety considerations when handling Ethanol, 2-(9-anthracenyloxy)- in laboratory environments?
Methodological Answer:
- Toxicity: Anthracene derivatives may exhibit phototoxicity; avoid UV light exposure.
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors.
- Emergency Measures: In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Refer to anthracene derivative safety protocols for guidance .
Advanced: What mechanistic insights explain the reactivity of Ethanol, 2-(9-anthracenyloxy)- in photochemical studies?
Methodological Answer:
The anthracenyl group enables π-π* transitions, making the compound photosensitive. Mechanistic studies involve:
UV-Vis Spectroscopy: Track absorbance shifts under irradiation to identify excited-state intermediates.
Electron Paramagnetic Resonance (EPR): Detect radical formation during photodegradation.
Computational Modeling: DFT calculations map electron density changes in excited states. For example, anthracene-based compounds show propensity for [4+2] cycloaddition under UV light, which could inform stability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
